![molecular formula C20H26O3Si B14241597 Triethoxy[4-(2-phenylethenyl)phenyl]silane CAS No. 188748-64-3](/img/structure/B14241597.png)
Triethoxy[4-(2-phenylethenyl)phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[4-(2-phenylethenyl)phenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a phenyl group substituted with a styryl moiety. This compound is notable for its applications in various fields, including materials science and organic synthesis, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[4-(2-phenylethenyl)phenyl]silane typically involves the hydrosilylation of styrene derivatives with triethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the styrene derivative . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and advanced catalytic systems to ensure efficient conversion and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[4-(2-phenylethenyl)phenyl]silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of the silicon-hydrogen bond to silicon-oxygen bonds.
Substitution: Replacement of ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes under inert atmospheres.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Involves nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Triethoxy[4-(2-phenylethenyl)phenyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Triethoxy[4-(2-phenylethenyl)phenyl]silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This reactivity is crucial for its applications in surface modification and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: A simpler analog with three ethoxy groups bonded to silicon.
Trimethoxy(2-phenylethyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy[4-(2-phenylethenyl)phenyl]silane is unique due to the presence of the styryl moiety, which imparts additional reactivity and functionality compared to simpler silanes. This makes it particularly valuable in applications requiring specific interactions with organic substrates .
Eigenschaften
CAS-Nummer |
188748-64-3 |
|---|---|
Molekularformel |
C20H26O3Si |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
triethoxy-[4-(2-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C20H26O3Si/c1-4-21-24(22-5-2,23-6-3)20-16-14-19(15-17-20)13-12-18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3 |
InChI-Schlüssel |
WHRHSYKFXCJLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CC=C(C=C1)C=CC2=CC=CC=C2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



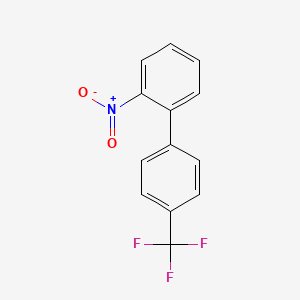
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)
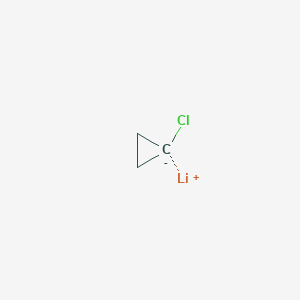

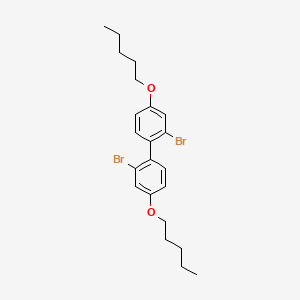
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
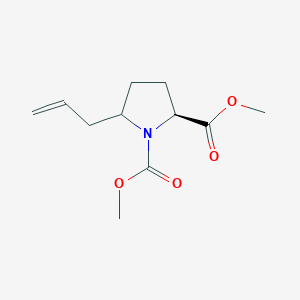

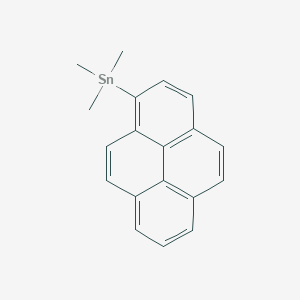
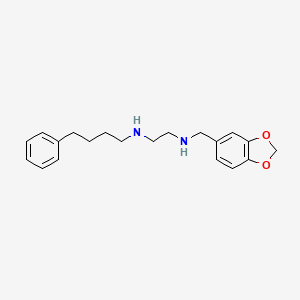
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
